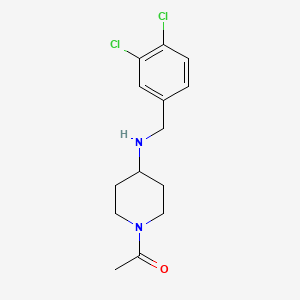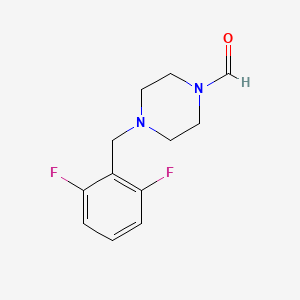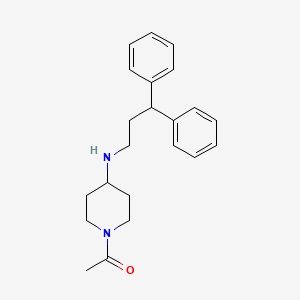
methyl 1-(4-chlorobenzyl)prolinate
Descripción general
Descripción
“Methyl 1-(4-chlorobenzyl)prolinate” is a chemical compound with the molecular formula C13H14ClNO3 . It is a derivative of L-proline, a naturally occurring amino acid . The compound has a chlorobenzyl group attached to the proline structure, which may influence its properties and potential applications.
Synthesis Analysis
The synthesis of such compounds often involves Mannich-type reactions as a key step . In these approaches, γ-aminoalcohols are obtained as key intermediates, and their subsequent dehydration, catalyzed by Brønsted acids like H2SO4 and HCl or Lewis acid like AlCl3, leads to the formation of the target allylamines .Molecular Structure Analysis
The molecular structure of “methyl 1-(4-chlorobenzyl)prolinate” is characterized by the presence of a chlorobenzyl group attached to a proline structure . The exact structure can be determined using techniques such as FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving “methyl 1-(4-chlorobenzyl)prolinate” are likely to be influenced by the presence of the chlorobenzyl group. The compound may undergo electrophilic aromatic substitution reactions, where the aromatic ring retains its structure during reactions .Propiedades
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-13(16)12-3-2-8-15(12)9-10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTAWQFNFXOHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B3850176.png)
![2,2'-[(2,5-difluorobenzyl)imino]diethanol](/img/structure/B3850177.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3850180.png)

![(5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-furyl)methyl acetate](/img/structure/B3850200.png)



![1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B3850230.png)
amino]methyl}benzoate](/img/structure/B3850237.png)
![(4-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850245.png)